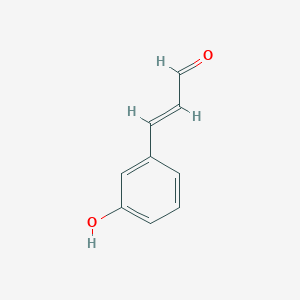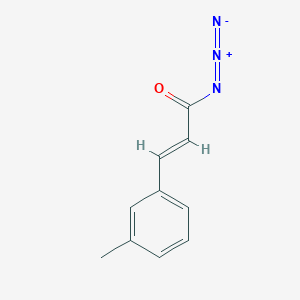
(E)-3-(m-tolyl)acryloyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to an acrylate moiety, which is further substituted with a m-tolyl group. The presence of the azide group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance the efficiency and safety of the production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously collected. This method minimizes the risk of handling large quantities of reactive azides and allows for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted acrylates depending on the nucleophile used.
Reduction: (E)-3-(m-tolyl)acrylamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
(E)-3-(m-tolyl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: Employed in the modification of biomolecules through click chemistry, enabling the attachment of various functional groups to proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl azide: Another organic azide with similar reactivity but different substitution pattern.
Benzyl azide: Features a benzyl group instead of a m-tolyl group.
Azidomethyl acrylate: Contains an azide group attached to an acrylate moiety, similar to (E)-3-(m-tolyl)acryloyl azide.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which can influence the reactivity and properties of the compound. The m-tolyl group can provide steric hindrance and electronic effects that can affect the outcome of chemical reactions. Additionally, the combination of the azide and acrylate functionalities makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(E)-3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3/b6-5+ |
Clé InChI |
UBLFIHYLNPEQHE-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)/C=C/C(=O)N=[N+]=[N-] |
SMILES canonique |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


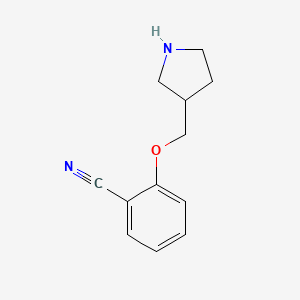
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
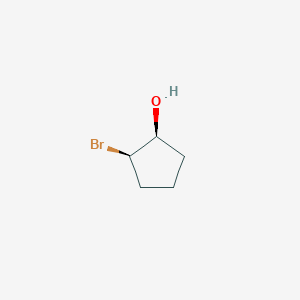

![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)
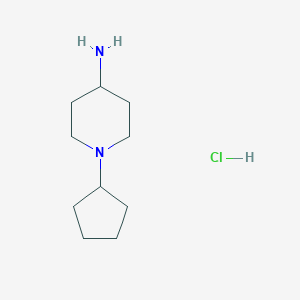

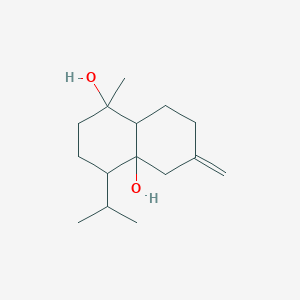
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
